molecular formula C16H17ClF3N3 B10918167 4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10918167
M. Wt: 343.77 g/mol
InChI Key: NFELDLLDPYCUQG-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and an isopentylamine moiety attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-BROMOPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE
  • N-[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H17ClF3N3

Molecular Weight

343.77 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H17ClF3N3/c1-10(2)7-8-21-15-22-13(9-14(23-15)16(18,19)20)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23)

InChI Key

NFELDLLDPYCUQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl

Origin of Product

United States

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